

Aminocarb (Matacil): A Technical Guide to Its Uses in Forestry and Agriculture

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Compound of Interest

Compound Name: Aminocarb

Cat. No.: B1665979

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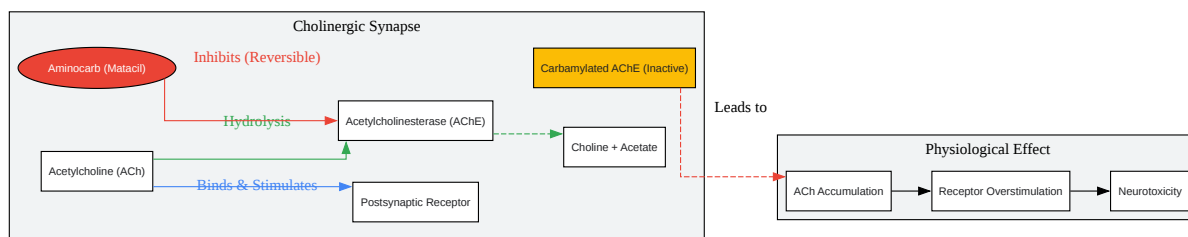
For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocarb, chemically known as 4-dimethylamino-3-methylphenyl N-methylcarbamate and commonly sold under the trade name Matacil®, is a carbamate insecticide.[1][2] It has been utilized primarily for the control of lepidopterous larvae and other chewing insects in both forestry and agriculture.[1][3] Like other carbamate pesticides, **aminocarb** functions as a cholinesterase inhibitor, leading to its insecticidal effects.[2] This technical guide provides an in-depth overview of **aminocarb**'s applications, efficacy, toxicological profile, and the experimental methodologies used in its study.

Mechanism of Action: Cholinesterase Inhibition

The primary mode of action for **aminocarb** is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at the synaptic cleft. By reversibly carbamylating the active site of AChE, **aminocarb** prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in persistent stimulation of cholinergic receptors, which manifests as convulsions, respiratory failure, and ultimately, death in target insects.[4]



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Mechanism of Acetylcholinesterase Inhibition by **Aminocarb**.

Applications and Efficacy

Aminocarb has been deployed in forestry and agriculture to control a range of insect pests. Its most notable use has been in Canadian forests for the management of the spruce budworm.

Forestry Applications

In Canada, **aminocarb** has been used extensively to control the spruce budworm (*Choristoneura fumiferana*), a major defoliator of balsam fir and spruce trees.[5][6][7] Aerial applications are the primary method for treating large forest areas.[5]

Target Pest	Application Rate (Active Ingredient)	Formulation	Efficacy	Reference
Spruce Budworm (Choristoneura fumiferana)	0.07 kg ai/ha	167 g/l oil-soluble concentrate	Effective in controlling lepidopterous defoliators	[5]
Western Spruce Budworm (Choristoneura occidentalis)	10.5 g/ha	Not Specified	73.0 ± 25.0% mortality after 0 days weathering; 76.0 ± 17.0% after 7 days	[8]

Agricultural Applications

Aminocarb has also been found to be effective against lepidopterous larvae and other biting insects in various agricultural settings.[1][5]

Crop	Target Pests	Application Rate (Active Ingredient)	Formulation	Reference
Cotton, Tomatoes, Tobacco, Fruit Crops	Lepidopterous larvae, other biting insects	Not specified	50% and 75% wettable powders	[5]
Vegetables	Caterpillars	0.75-1.5 kg ai/ha	Wettable powder	[5]
Apples	Codling moth, leaf roller, mealy bug	0.075%, 0.1%, 0.125% solutions	Not specified	[5]
Stone fruit, Citrus	Leaf roller, mealy bug, scales	75-94 g ai/100 L	Not specified	[5]

Toxicological Profile

The toxicity of **aminocarb** has been evaluated in various species. As a cholinesterase inhibitor, it presents a risk of neurotoxicity to non-target organisms.[\[4\]](#)

Acute Toxicity

Species	Route	Sex	LD50 / LC50	Reference
Rat	Oral	M&F	30 mg/kg	[9]
Rat	Dermal	F	275 mg/kg	[9]
Rat	Inhalation (4 hr)	M&F	0.2 mg/L	[9]
Mouse	Oral	-	100 mg/kg (Approx. Lethal Dose)	[10]
Mouse	Dermal	F	31 mg/kg	[9]
Guinea Pig	Oral	M	60 mg/kg	[9]
Chicken	Oral	F	74 mg/kg	[9]
Rainbow Trout (Oncorhynchus mykiss)	-	-	96-h LC50: 7,600 µg/L	[9]
Aquatic Isopod (Caecidolea racovitzai)	-	-	96-h LC50: 12.0 mg/L (at 20°C)	[11]
Freshwater Crayfish (Orconectes limosus)	-	-	96-h LC50: ~33 ppm	[12]

Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL)

Long-term exposure studies have been conducted to determine the chronic effects of **aminocarb**.

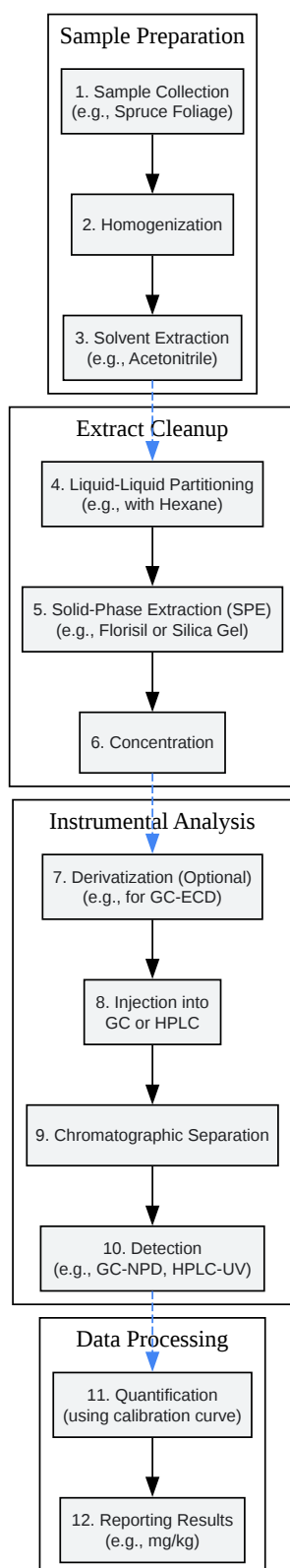
Species	Study Duration	Key Findings	NOAEL	Reference
Rat	3-generation study	Reduced pup weight at 200 ppm and above.	100 ppm in the diet	[9]
Rat	20-month study	Growth reduction at all dose levels (100-800 ppm).	A no-effect level could not be determined.	[9]
Dog	2-year study	Clinical signs of poisoning at all dose levels (2, 4, and 10 mg/kg/day).	Not determined	[9]

Experimental Protocols

Residue Analysis in Environmental and Biological Matrices

The determination of **aminocarb** residues is crucial for monitoring its environmental fate and ensuring food safety. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are common analytical techniques.[5]

Workflow for **Aminocarb** Residue Analysis in Plant Tissue



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A generalized workflow for **aminocarb** residue analysis.

Detailed Protocol: Gas-Liquid Chromatography (GLC) for **Aminocarb** in Plant Material (General Method)

This protocol is a generalized procedure based on common methods for carbamate insecticide analysis. Method validation and optimization for specific matrices are essential.

- Sample Preparation:
 - Homogenize a representative sample of the plant material (e.g., 10-20 g).
 - Extract the homogenized sample with a suitable solvent such as acetonitrile or ethyl acetate by shaking or blending.
 - Filter the extract to remove solid plant material.
- Cleanup:
 - Perform a liquid-liquid partitioning step to remove non-polar interferences. For an acetonitrile extract, partition with hexane.
 - For further cleanup, use solid-phase extraction (SPE) with a cartridge containing Florisil or silica gel. Elute the **aminocarb** with a solvent of appropriate polarity.
 - Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
- Derivatization (if using Electron Capture Detector - ECD):
 - For enhanced sensitivity with an ECD, derivatize the **aminocarb**. A common method is to form a 2,4-dinitrophenyl ether derivative.[\[5\]](#)
 - Alternatively, form an N-heptafluorobutyryl derivative.[\[5\]](#)
- GLC Analysis:
 - Injector: Splitless mode.
 - Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).

- Carrier Gas: Helium or Nitrogen.
- Oven Temperature Program: An optimized temperature gradient to separate **aminocarb** from matrix components.
- Detector: A nitrogen-phosphorus detector (NPD) or a Hall electrolytic conductivity detector (HECD) are specific for nitrogen-containing compounds like **aminocarb** and often do not require derivatization.^[5] An electron capture detector (ECD) can be used after derivatization for high sensitivity.
- Quantification: Prepare a calibration curve using **aminocarb** standards. Analyze the sample extracts and quantify the **aminocarb** concentration based on the peak area.

Acetylcholinesterase Inhibition Assay

The inhibitory effect of **aminocarb** on AChE can be quantified using an in vitro assay, commonly the Ellman's method.^[11] This assay measures the activity of AChE by monitoring the production of a colored product.

Detailed Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method for measuring AChE activity and its inhibition.

- Reagent Preparation:
 - Phosphate Buffer: 0.1 M, pH 8.0.
 - DTNB (Ellman's Reagent): 10 mM solution in phosphate buffer.
 - Acetylthiocholine Iodide (ATCI): 14 mM solution in deionized water (prepare fresh).^[5]
 - AChE Solution: A stock solution of acetylcholinesterase (e.g., from electric eel) diluted in phosphate buffer to a working concentration (e.g., 1 U/mL). Keep on ice.^[5]
 - **Aminocarb** Solutions: Prepare a series of dilutions of **aminocarb** in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay is low, typically <1%) and then dilute further in phosphate buffer to achieve the desired test concentrations.

- Assay Procedure (in a 96-well plate):
 - Blank: Add phosphate buffer.
 - Control (100% enzyme activity): Add AChE solution and the solvent used for the **aminocarb** dilutions.
 - Test Wells: Add AChE solution and the different dilutions of **aminocarb**.
 - Add the DTNB solution to all wells (except those for a substrate blank).
 - Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding the ATCI substrate solution to all wells.
 - Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance per minute) for each well.
 - Determine the percentage of inhibition for each **aminocarb** concentration relative to the control (100% activity).
 - Plot the percentage of inhibition against the logarithm of the **aminocarb** concentration to determine the IC₅₀ value (the concentration of **aminocarb** that causes 50% inhibition of AChE activity).[\[13\]](#)

Conclusion

Aminocarb (Matacil) has been an effective insecticide for specific applications in forestry and agriculture, primarily due to its action as a reversible acetylcholinesterase inhibitor. This technical guide has provided a summary of its uses, efficacy, and toxicological data, along with foundational experimental protocols for its analysis. For researchers and professionals, a thorough understanding of these aspects is essential for its safe and effective use, and for the development of new pest control agents and toxicological assessments. The provided protocols

offer a starting point for laboratory studies, with the caveat that optimization and validation are critical for obtaining accurate and reliable results.

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